7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
The molecular formula of this compound is C16H8F6N2O, and it has a molecular weight of 358.243 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2,4-dichloro-7-phenoxy-1,8-naphthyridine with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)[1,8]naphthyridine: Lacks the phenoxy group, which may affect its chemical properties and applications.
7-Phenoxy-1,8-naphthyridine: Does not have the trifluoromethyl groups, which may influence its reactivity and biological activity.
Uniqueness
7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of both phenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
7-phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2O/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGNNHQMDRPPEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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